N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound is a synthetic small molecule featuring a benzo[c][1,2,5]thiadiazole core fused to a carboxamide group, with a 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin substituent at the 7-position. The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, making it a promising scaffold for designing enzyme inhibitors or receptor antagonists.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-9-28(25,26)23-8-7-13-3-5-16(10-15(13)12-23)20-19(24)14-4-6-17-18(11-14)22-27-21-17/h3-6,10-11H,2,7-9,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNOYJSTWARNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be achieved through a multi-step process:
Step 1: : Preparation of the isoquinoline derivative via Pictet-Spengler reaction, using appropriate aldehydes and amines.
Step 2: : Introduction of the propylsulfonyl group through sulfonation.
Step 3: : Coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using carbodiimide-mediated amide bond formation.
Industrial Production Methods
While the compound can be synthesized in a laboratory setting, industrial production would require scaling up these reactions, optimizing yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency and control reaction conditions on a larger scale.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions:
Oxidation: : The propylsulfonyl group can undergo further oxidation to form sulfoxides or sulfones.
Reduction: : The nitro group on the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: : Reagents like sodium borohydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Chlorinating agents or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Aminated derivatives.
Substitution: : Functionalized aromatic compounds with varying electronic properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit considerable anticancer properties. The benzo[c][1,2,5]thiadiazole scaffold has been associated with various mechanisms of action against cancer cells:
- Mechanisms of Action : Thiadiazole derivatives can inhibit DNA and RNA synthesis without affecting protein synthesis, targeting key enzymes involved in tumorigenesis such as dihydrofolate reductase (DHFR) .
- In Vitro Studies : In studies against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, compounds similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide demonstrated cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are often studied for their neuroprotective properties. The unique structure of this compound suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Antimicrobial Activity
Thiadiazole compounds have shown broad-spectrum antimicrobial activities. They can act against various pathogens through different mechanisms such as inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.
Case Study 1: Anticancer Evaluation
In a recent study published in Drug Design, Development and Therapy, a series of thiadiazole derivatives were synthesized and tested for anticancer activity. The results indicated that specific derivatives exhibited potent inhibitory effects on HepG-2 and A-549 cell lines . Molecular docking studies revealed favorable interactions with target proteins involved in cancer progression.
Case Study 2: Neuroprotective Studies
Research has highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives. A study focused on the modulation of neurotransmitter levels in animal models showed that these compounds could reduce the symptoms associated with neurodegenerative disorders .
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, disrupting normal cellular function.
Pathways Involved: : Modulation of signaling pathways, leading to altered gene expression or metabolic activity.
Comparison with Similar Compounds
Structural Analogues in Thiadiazole-Carboxamide Derivatives
describes N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., 3a–d ), which share a carboxamide-thiadiazole backbone but differ in substitution patterns:
- Core Heterocycle : The user’s compound has a benzo[c][1,2,5]thiadiazole ring, whereas 3a–d feature a 1,3,4-thiadiazole ring. The former is fused to a benzene ring, increasing aromaticity and steric bulk.
- Substituents: The user’s compound includes a propylsulfonyl-tetrahydroisoquinolin group, while 3a–d have phenyl-thioxo substituents.
- Synthetic Routes: The synthesis of 3a–d involves condensation of hydrazino-thioxoacetamide with carbon disulfide in ethanol under basic conditions, yielding 93% for 3a .
Inhibition Activity
reports inhibition percentages for 3a–d at 50 µg/mL (Fig. However, the tetrahydroisoquinolin substituent’s bulk could reduce membrane permeability relative to smaller phenyl groups in 3a–d.
Thiazole and Oxazolidine Derivatives
lists complex molecules with thiazole and oxazolidine moieties (e.g., "(4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate"). While structurally distinct, these compounds share heterocyclic cores and carboxamide/ester functionalities. Thiazole rings, like thiadiazoles, are electron-rich and may target similar enzymes, but pharmacological data are absent in the evidence .
Data Table: Structural and Functional Comparison
Key Research Findings
Structural Impact on Activity: The benzo[c][1,2,5]thiadiazole core likely offers superior electronic properties for target binding compared to 1,3,4-thiadiazoles, but steric effects from the tetrahydroisoquinolin group may limit bioavailability .
Synthetic Feasibility : High-yield routes for simpler thiadiazole-carboxamides (e.g., 3a ) suggest scalability, but the user’s compound may require more complex synthetic steps .
Functional Group Influence : Sulfonyl groups in the user’s compound could enhance solubility relative to thioxo or phenyl substituents in analogs .
Biological Activity
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that integrates a tetrahydroisoquinoline structure with a benzo[c][1,2,5]thiadiazole moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The unique structural features suggest various pharmacological interactions that may be exploited for therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into key components:
- Tetrahydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.
- Benzo[c][1,2,5]thiadiazole ring : Associated with antimicrobial and anticancer properties.
- Propylsulfonyl group : Enhances solubility and bioavailability.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the thiadiazole ring have demonstrated activity against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) of certain thiadiazole derivatives against Staphylococcus aureus and Escherichia coli ranging from 32.6 μg/mL to 47.5 μg/mL .
2. Anticancer Properties
The benzo[c][1,2,5]thiadiazole component has been linked to anticancer activity:
- Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specific studies have indicated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
3. Neuroprotective Effects
The tetrahydroisoquinoline part of the molecule is known for its neuroprotective effects:
- Compounds derived from tetrahydroisoquinoline have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, suggesting therapeutic potential in neurodegenerative diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The sulfonamide group may interact with bacterial enzymes or receptors involved in cell wall synthesis.
- The structural conformation allows for binding to specific targets within cancer cells or neuronal tissues.
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds related to this structure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
